1-(3-Hydroxybenzofuran-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDZRLYUIDUJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Hydroxybenzofuran 2 Yl Ethanone and Its Derivatives
Classical Synthetic Approaches for Benzofuran (B130515) Core Construction
Traditional methods for building the benzofuran core are foundational in organic synthesis and often involve the formation of the annulated furan (B31954) ring from a substituted benzene (B151609) precursor. divyarasayan.org These approaches typically rely on intramolecular cyclization reactions, which can be promoted by acids, bases, or heat.
Cyclization reactions are a cornerstone of benzofuran synthesis. A common strategy involves the acid-catalyzed cyclodehydration of α-aryloxy ketones. rsc.org For instance, the treatment of an α-phenoxycarbonyl compound can induce an intramolecular Friedel–Crafts-type condensation to form the five-membered furanoid ring. nsf.gov The mechanism of these acid-catalyzed reactions generally begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack on the ortho position of the phenol (B47542) ring, leading to a cyclic intermediate. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic benzofuran ring.
Another classical approach is the intramolecular cyclization of o-acylphenoxyacetic acids or their esters upon treatment with a base. This process involves benzylic deprotonation, followed by an intramolecular cyclization between the resulting carbanion and the carbonyl group. An acid-catalyzed dehydration step then yields the final benzofuran product. nih.gov Palladium-catalyzed ring closure of compounds like o-(acyloxy)benzyl anions also represents a well-established cyclization method. rsc.org
Mechanistic investigations have explored various cyclization pathways. For example, the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid is proposed to proceed through a one-pot condensation-rearrangement-cyclization sequence to yield benzofuran derivatives. organic-chemistry.org Similarly, the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid is a known route to 2-arylbenzofurans. jocpr.com
Condensation reactions provide another major pathway to the benzofuran core. These reactions typically involve the formation of a key C-C or C-O bond to close the furan ring. The Rap–Stoermer reaction, which utilizes a base like triethylamine, is a classical example where α-haloketones are treated with substituted salicylaldehydes. This proceeds via a Dieckmann-like aldol (B89426) condensation under neat conditions to produce benzofuran derivatives in high yields. nih.gov
Another widely used method is the condensation of phenacyl phenyl ether, which can be cyclized using polyphosphoric acid (PPA) in xylene at elevated temperatures to form 2-arylbenzofurans. jocpr.com The mechanism involves the acid-catalyzed intramolecular electrophilic substitution of the phenyl ring attached to the ether oxygen by the enol or enolate form of the ketone.
The Nenitzescu reaction, a condensation between an enaminoketone and a 1,4-benzoquinone, is another common method for constructing the benzofuran skeleton. researchgate.net These classical condensation strategies, while effective, often require harsh conditions, such as strong acids or bases and high temperatures.
Table 1: Comparison of Classical Benzofuran Synthesis Methods
| Method Name | Key Reactants | Catalyst/Reagent | General Outcome |
| Acid-Catalyzed Cyclodehydration | α-Aryloxy ketones | Strong acids (e.g., H₂SO₄, PPA) | Substituted benzofurans |
| Rap–Stoermer Reaction | Salicylaldehydes, α-Haloketones | Base (e.g., Triethylamine) | 2-Aroylbenzofurans |
| Perkin Rearrangement | Coumarin derivatives | Base | Benzofuran |
| Nenitzescu Reaction | 1,4-Benzoquinones, Enaminoketones | Acid or base | Hydroxybenzofuran derivatives |
Advanced Synthetic Strategies for Functionalization at the Hydroxy and Acetyl Positions
Modern synthetic efforts focus on developing more efficient and selective methods, not only for constructing the benzofuran core but also for precisely functionalizing it. For a molecule like 1-(3-hydroxybenzofuran-2-yl)ethanone, advanced strategies target the regioselective modification of the hydroxyl and acetyl groups.
Achieving regioselectivity is crucial when multiple reactive sites are present. For instance, Friedel-Crafts acylation of a simple benzofuran often results in low regioselectivity between the C2 and C3 positions. nih.gov Therefore, methods that pre-install substituents and then build the ring, or strategies that offer high regiochemical control on an existing ring, are highly valuable.
One strategy to achieve regioselectivity involves the rearrangement of 2-hydroxychalcones. nih.govrsc.org Depending on the reaction conditions used after an initial rearrangement, it is possible to selectively synthesize either 3-acylbenzofurans or 3-formylbenzofurans from a common 2,3-dihydrobenzofuran (B1216630) intermediate. For example, treating the intermediate with a base or weak acid in THF yields 3-acylbenzofurans, while using p-toluenesulfonic acid in (CF₃)₂CHOH selectively produces 3-formylbenzofurans. nih.govrsc.org
Selective bromination is another functionalization technique. The bromination of 1-[3-(2-alkylbenzofuranyl)]-2-(4-hydroxyphenyl)ethanones can be controlled to occur selectively on the phenol ring, yielding dibromo derivatives without affecting the benzofuran core. researchgate.net Such methods allow for the stepwise functionalization of different parts of the molecule.
Tandem (or cascade) reactions and one-pot syntheses have emerged as powerful tools for efficiently constructing complex molecules like benzofuran derivatives from simple starting materials, avoiding the need to isolate intermediates. nih.gov These processes often involve transition-metal catalysis.
A prominent example is the palladium- and copper-catalyzed Sonogashira coupling of terminal alkynes with o-iodophenols, followed by an intramolecular cyclization in the same pot to yield 2-substituted benzofurans. divyarasayan.orgnih.gov This method is tolerant of a wide variety of functional groups. divyarasayan.org Another advanced palladium-catalyzed tandem process involves the addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which provides a direct route to 2-aroyl benzofurans. rsc.org The proposed mechanism involves a nucleophilic addition followed by an intramolecular cyclization. rsc.org
Radical cyclization cascades offer another modern approach. For instance, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling to build complex benzofurylethylamine derivatives. nih.govnih.gov Such methods enable the rapid construction of polycyclic benzofurans that are otherwise difficult to prepare. nih.gov
Table 2: Examples of Tandem and One-Pot Reactions for Benzofuran Synthesis
| Reaction Type | Catalysts | Starting Materials | Key Features |
| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂, CuI | o-Iodophenols, Terminal Alkynes | One-pot synthesis, good functional group tolerance. divyarasayan.orgnih.gov |
| Palladium-Catalyzed Addition/Cyclization | Palladium complexes | 2-(2-Acylphenoxy)acetonitriles, Arylboronic acids | High chemoselectivity for 2-aroyl benzofurans. rsc.org |
| Radical Cyclization Cascade | None (initiated by SET) | 2-Iodo aryl allenyl ethers, 2-Azaallyl anions | Construction of complex polycyclic benzofurans. nih.gov |
| Oxidative Cyclization | Pd(OAc)₂, PPh₃, CF₃CO₂Ag | Phenols, Propiolates | Direct, one-pot transformation of phenols to benzofurans. nih.gov |
Green Chemistry Approaches in Benzofuran Synthesis
In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign methods for benzofuran synthesis. benthamdirect.com These approaches focus on using non-toxic solvents (especially water), reducing waste, avoiding hazardous reagents, and employing efficient catalysts. researchgate.netresearchgate.net
One green strategy involves performing reactions in eco-friendly deep eutectic solvents (DES). For example, a one-pot synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst within a choline (B1196258) chloride-ethylene glycol solvent. acs.org Another approach utilizes pure water as the solvent for a heterogeneous palladium-copper on carbon (Pd-Cu/C) catalyzed Sonogashira alkynylation of 2-iodophenols, followed by cyclization. divyarasayan.org
Catalyst-free and solvent-free methods represent another frontier in green benzofuran synthesis. benthamdirect.com Electrochemical methods have been developed for synthesizing new benzofuran derivatives through the electro-oxidation of reactants in an aqueous buffer solution at carbon electrodes, completely avoiding catalysts or toxic organic solvents. researchgate.net Additionally, gas-solid catalytic routes are being explored, such as the synthesis of 2,3-benzofuran via the selective oxidation of ethylbenzene (B125841) over a modified iron oxide catalyst, which offers an efficient and novel green pathway. bohrium.com
Derivatization Strategies Utilizing the this compound Scaffold
The this compound core structure serves as a versatile scaffold for the synthesis of a wide array of novel benzofuran derivatives. rsc.orgscienceopen.com Its chemical architecture, featuring a reactive acetyl group, a phenolic hydroxyl group, and an aromatic benzene ring, offers multiple sites for strategic modification. Researchers have exploited these reactive centers to generate libraries of compounds with diverse structural features. These derivatization strategies can be broadly categorized into three main areas: modifications of the acetyl moiety, chemical alterations of the hydroxyl group, and substitutions or fusions involving the benzofuran ring system.
Modification of the Acetyl Moiety
The acetyl group at the C-2 position of the benzofuran ring is a key site for chemical elaboration. The carbonyl carbon and the adjacent methyl protons exhibit characteristic reactivity, enabling a variety of transformations to introduce new functional groups and build more complex molecular architectures.
One common strategy involves leveraging the acidity of the α-protons of the acetyl group in base-catalyzed condensation reactions. For instance, the Claisen-Schmidt condensation between a 2-acetylbenzofuran (B162037) derivative and an aldehyde, such as 2-formylbenzoic acid, can yield chalcone-like structures. mdpi.com This type of reaction effectively extends the side chain at the C-2 position, introducing a propenone linker that can be further modified. scienceopen.com
Another significant transformation is the Pfitzinger reaction, where 2-acetylbenzofuran compounds react with isatin (B1672199) (1H-indole-2,3-dione) and its analogs under basic conditions. researchgate.net This reaction leads to the formation of 2-(benzofuran-2-yl)quinoline-4-carboxylic acids, effectively fusing a quinoline (B57606) ring system to the benzofuran scaffold via the acetyl group. researchgate.net Such reactions demonstrate the utility of the acetyl group as a synthon for constructing complex heterocyclic systems.
Furthermore, the ketone of the acetyl group can undergo reactions to form various derivatives. For example, reaction with N-bromosuccinimide (NBS) can lead to the formation of bromoacetyl derivatives, which have been shown to be highly reactive intermediates for further synthesis. mdpi.com These bromoalkyl and bromoacetyl derivatives are often explored for their potential biological activities. mdpi.com
Table 1: Representative Modifications of the Acetyl Moiety
| Reaction Type | Reagents | Resulting Structure/Modification | Reference |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aldehyd (e.g., 2-formylbenzoic acid), Base (e.g., NaOH) | Formation of a chalcone-like structure (propenone linkage) | mdpi.com |
| Pfitzinger Reaction | Isatin, Base | Fusion of a quinoline-4-carboxylic acid moiety | researchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | Conversion to a bromoacetyl derivative | mdpi.com |
Chemical Modifications of the Hydroxyl Group
The C-3 hydroxyl group is a critical functional handle for derivatization, behaving as a typical phenolic hydroxyl group. Its modification can significantly alter the electronic properties and steric profile of the molecule. Common strategies for its transformation include etherification, esterification, and conversion into a leaving group for subsequent nucleophilic substitution.
Standard conditions for modifying hydroxyl groups can be applied to the this compound scaffold. For instance, conversion of the hydroxyl group to an ether can be achieved through reactions like the Williamson ether synthesis, while esterification can be performed using various acylating agents. These modifications allow for the introduction of a wide range of substituents, including alkyl, aryl, and other functionalized moieties.
More advanced methods have been developed for the selective transformation of hydroxyl groups, even in complex molecules. nih.gov These include:
Halogenation : The hydroxyl group can be replaced by a halogen, such as chlorine or bromine. Reagents like 2,4,6-trichloro rsc.orgmdpi.comnih.govtriazine (TT) can convert alcohols to alkyl chlorides, while visible-light-activated photocatalysis with reagents like CBr₄/NaBr can achieve bromination under mild conditions, showing tolerance for many other functional groups. nih.gov
Azidation : Direct conversion to an azide (B81097) can be accomplished using a reagent mixture of triphenylphosphine (B44618) (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (n-Bu₄NN₃). This reaction is often rapid and efficient for a wide range of alcohols. nih.gov
Tosylation : Activation of the hydroxyl group by converting it into a tosylate is a common strategy to create a good leaving group for subsequent nucleophilic substitution reactions. nih.gov
Table 2: Potential Modifications of the C-3 Hydroxyl Group
| Modification Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Etherification | Alkyl halide, Base | Ether (-OR) | General Knowledge |
| Esterification | Acyl chloride or Anhydride, Base | Ester (-OCOR) | General Knowledge |
| Chlorination | 2,4,6-Trichloro rsc.orgmdpi.comnih.govtriazine (TT) | Chloride (-Cl) | nih.gov |
| Bromination | Ru(bpy)₃Cl₂, CBr₄, NaBr, Visible light | Bromide (-Br) | nih.gov |
| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide (-N₃) | nih.gov |
Ring Substitutions and Fusions for Novel Benzofuran Derivatives
The benzofuran ring system itself provides opportunities for derivatization through electrophilic aromatic substitution on the benzene ring and through annulation (ring fusion) reactions to create polycyclic structures.
Electrophilic Aromatic Substitution: The benzene portion of the benzofuran scaffold can undergo various electrophilic substitution reactions. msu.edumsu.edu The position of substitution is directed by the existing substituents on the ring—primarily the fused furan ring and any other groups present. Activating groups, which donate electrons, typically direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.orglibretexts.org
A notable example is the bromination of benzofuran derivatives. In the case of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, bromination with N-bromosuccinimide (NBS) in carbon tetrachloride resulted in substitution on the benzene ring. mdpi.com The presence of the activating methoxy (B1213986) (-OCH₃) groups facilitated electrophilic substitution at the ortho position. mdpi.com This highlights how the substitution pattern on the benzene ring can be precisely controlled by the strategic placement of activating or deactivating groups. mdpi.com
Ring Fusion (Annulation) Reactions: Annulation reactions are powerful tools for constructing novel heterocyclic systems fused to the benzofuran scaffold. These reactions build new rings onto the existing framework, leading to significant increases in molecular complexity and access to novel chemical space. For instance, the synthesis of benzofuro[3,2-b]pyridines has been achieved through a tandem aza-Wittig–electrocyclization process, demonstrating a method to fuse a pyridine (B92270) ring to the benzofuran core. researchgate.net
Another approach involves [3+2] annulation reactions, which can be used to construct five-membered rings. rsc.org These strategies allow for the creation of diverse and previously unknown fused systems, such as cyclobutane-fused imidazolidine-2-thiones and thiazolidine-2-imines from related substrates. rsc.org These methodologies showcase the potential to develop complex, polycyclic derivatives starting from the fundamental benzofuran structure.
Table 3: Examples of Ring Substitution and Fusion Reactions
| Reaction Type | Description | Example Product Class | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Bromination) | Introduction of a bromine atom onto the benzene ring, directed by existing substituents. | Bromo-substituted benzofurans | mdpi.com |
| Aza-Wittig/Electrocyclization Annulation | A tandem reaction sequence to build a fused pyridine ring. | Benzofuro[3,2-b]pyridines | researchgate.net |
| [3+2] Annulation | Reaction to form a five-membered heterocyclic ring fused to the core structure. | Fused imidazolidine (B613845) or thiazolidine (B150603) derivatives | rsc.org |
Computational and Theoretical Investigations of 1 3 Hydroxybenzofuran 2 Yl Ethanone
Quantum Mechanical (QM) Studies
Quantum mechanical studies are fundamental to understanding the electronic and geometric properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. aip.orgnih.govmdpi.com
For 1-(3-Hydroxybenzofuran-2-yl)ethanone, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to perform geometry optimization. aip.org This process finds the lowest energy arrangement of the atoms, providing a precise three-dimensional structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be determined.
Furthermore, DFT is used to calculate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller gap generally suggests higher reactivity. In studies of related benzofuran (B130515) structures, DFT has been successfully used to correlate calculated geometric parameters with experimental data from X-ray crystallography. mdpi.comresearchgate.net
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -2.0 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measure of molecular polarity |
Ab initio methods are another class of quantum calculations that derive results directly from theoretical principles without including experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not fully account for electron correlation, which can affect the accuracy of energetic predictions.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF method to include electron correlation. While computationally more demanding than DFT, they can provide more accurate energetic and electronic properties, serving as a benchmark for other methods. aip.org For molecules like this compound, these methods can be used to calculate precise ionization potentials, electron affinities, and total energies, which are crucial for understanding reaction thermodynamics.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of this compound, revealing how different parts of the molecule, such as the acetyl and hydroxyl groups, move and rotate relative to the benzofuran core.
These simulations are particularly useful for understanding how the molecule behaves in a specific environment, such as in a solvent or interacting with a biological macromolecule. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and understand the intermolecular interactions, like hydrogen bonds, that stabilize them. In studies of other benzofuran derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the molecule adapts its shape within a binding site over time. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). amazonaws.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. eurekalert.org
For this compound, docking studies can be performed to investigate its potential to interact with various biological targets, such as enzymes or receptors. The process involves placing the 3D structure of the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl or carbonyl groups and amino acid residues in the protein, as well as hydrophobic interactions involving the benzofuran ring system. nih.gov Numerous studies on related benzofuran derivatives have used molecular docking to explore their potential as inhibitors for targets like PI3K and DHFR. nih.govresearchgate.netnih.gov
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Protein Kinase A | -7.8 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Val523 | Hydrogen Bond, π-Alkyl |
| Lysine-Specific Demethylase 1 (LSD1) | -6.9 | Trp554, His564, Tyr761 | Hydrogen Bond, π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on calculated molecular descriptors. nih.gov
To build a QSAR model for a class of compounds including this compound, one would need a dataset of related benzofuran derivatives with experimentally measured biological activities. Molecular descriptors—numerical values that encode chemical information, such as electronic, steric, and hydrophobic properties—are calculated for each molecule. Statistical methods are then used to build a model linking these descriptors to the observed activity. nih.govrsc.org Such models help in identifying the key structural features responsible for a compound's activity and in designing more potent analogs. Studies on benzofuran derivatives have successfully employed 3D-QSAR techniques to guide the optimization of inhibitors for targets like LSD1. researchgate.net
Prediction and Analysis of Spectroscopic Parameters (NMR, UV-Vis) using Computational Methods
Computational methods are highly effective for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated using methods like DFT. The process typically involves optimizing the molecular geometry and then performing an NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. This is particularly useful for distinguishing between isomers or determining stereochemistry. github.io
Similarly, UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) observed experimentally. These calculations can help interpret the experimental spectrum and understand the nature of the electronic transitions involved. For other ketone-containing organic molecules, a good correlation between experimental and computationally simulated spectroscopic data has often been found.
Reactivity and Reaction Mechanism Predictions using Computational Chemistry
Computational chemistry provides a powerful lens for predicting the reactivity and elucidating the potential reaction mechanisms of molecules, offering insights that complement experimental studies. For benzofuran derivatives, these theoretical investigations are instrumental in understanding their chemical behavior. While specific computational studies focusing solely on the reactivity and reaction mechanisms of this compound are not extensively available in the reviewed literature, the methodologies applied to structurally similar benzofuran compounds offer a clear indication of how its reactivity can be computationally explored.
Density Functional Theory (DFT) is a predominant method employed for these investigations, allowing for the calculation of various electronic and structural properties that govern a molecule's reactivity. nih.govuj.ac.zaphyschemres.orgresearchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, the stability of potential intermediates, and the energy barriers associated with different reaction pathways.
Key reactivity descriptors that are typically calculated for benzofuran derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. physchemres.orgresearchgate.net A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool generated through computational chemistry. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For a molecule like this compound, an MEP map would likely indicate electron-rich areas around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the benzofuran oxygen, suggesting these as potential sites for interaction with electrophiles.
Furthermore, computational studies can model entire reaction mechanisms, such as those involved in antioxidant activity. For instance, in studies of other hydroxylated benzofurans, DFT calculations have been used to evaluate different mechanisms of free radical scavenging, including hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPL–ET). rsc.org These calculations determine the thermodynamic viability of each pathway by computing properties like bond dissociation enthalpy (BDE) and ionization potential (IP). nih.gov
While direct computational data for this compound is not available, the table below illustrates the types of reactivity descriptors calculated for a related benzofuran derivative using DFT, providing a framework for how the reactivity of the target compound could be assessed.
| Calculated Property | Description | Typical Predicted Value for a Benzofuran Derivative |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.5 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.2 |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | 4.0 to 4.7 |
| Ionization Potential (eV) | Energy required to remove an electron | 6.5 to 7.5 |
| Electron Affinity (eV) | Energy released when an electron is added | 1.0 to 1.5 |
In the context of reaction mechanisms, computational models can predict the transition state structures and their corresponding activation energies. This information is critical for determining the most favorable reaction pathway. For example, in a potential reaction of this compound, computational methods could be used to compare the energy profiles of reactions occurring at the hydroxyl group versus those involving the acetyl group or the benzofuran ring system.
The following table outlines the types of thermodynamic descriptors often calculated in computational studies to predict the favored antioxidant mechanism for phenolic compounds, which would be relevant for this compound.
| Thermodynamic Descriptor | Associated Mechanism | Information Provided |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | The enthalpy change associated with the homolytic cleavage of an O-H bond. |
| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | The energy required for the removal of an electron. |
| Proton Dissociation Enthalpy (PDE) | Sequential Proton Loss-Electron Transfer (SPL-ET) | The enthalpy change for the deprotonation of the phenolic hydroxyl group. |
| Proton Affinity (PA) | Sequential Proton Loss-Electron Transfer (SPL-ET) | The negative of the enthalpy change for the protonation of the phenoxide anion. |
| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss-Electron Transfer (SPL-ET) | The enthalpy change for the electron donation from the phenoxide anion. |
Mechanistic Insights into the Biological Activities of 1 3 Hydroxybenzofuran 2 Yl Ethanone Derivatives
Investigation of Anticancer Mechanisms
The anticancer effects of 1-(3-Hydroxybenzofuran-2-yl)ethanone derivatives are attributed to a variety of mechanisms, including the induction of programmed cell death, interference with cell division, and the generation of oxidative stress. nih.govnih.gov These multifaceted actions make them promising candidates for the development of novel chemotherapeutic agents. nih.gov
A primary mechanism by which benzofuran (B130515) derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. nih.gov This process is tightly regulated and can proceed through two main pathways: caspase-dependent and caspase-independent.
Caspase-Dependent Pathways: Research has shown that many benzofuran derivatives trigger the intrinsic (mitochondrial) apoptosis pathway. nih.govmdpi.com This pathway is initiated by cellular stress, such as that induced by chemotherapeutic agents or elevated reactive oxygen species (ROS). mdpi.comnih.gov The novel benzofuran derivative, BL-038, was found to induce apoptosis in human chondrosarcoma cells by increasing the expression of pro-apoptotic proteins like Bax and Bak, while reducing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. mdpi.com This shift in the pro-apoptotic/anti-apoptotic protein ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. mdpi.com Cytosolic cytochrome c then activates a cascade of effector caspases, particularly caspase-3 and caspase-7, which are the executioners of apoptosis. nih.govmdpi.com Studies on specific 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives confirmed their ability to activate caspases 3 and 7 in K562 leukemia cells. nih.govresearchgate.net The activation of caspase 3 has also been observed in p53-positive cells treated with a novel benzofuran lignan (B3055560) derivative. nih.gov
In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. nih.govnih.gov This prevents cancer cells from dividing and propagating.
A novel benzofuran lignan derivative was shown to arrest Jurkat T-cells in the G2/M phase of the cell cycle in a manner that was dependent on both dose and time. nih.gov This G2/M arrest was associated with an increase in the levels of cell cycle regulatory proteins p21 and p27, as well as cyclin B. nih.gov Similarly, a study on 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives demonstrated that the lead compound, 17g, caused cell cycle arrest in the G2/M phase in A549 lung cancer cells. nih.gov Another derivative was found to induce cell cycle arrest at both the S and G2/M phases in A549 cells. researchgate.net This disruption of the cell cycle is a crucial component of the anticancer activity of these compounds, preventing the uncontrolled proliferation characteristic of cancer. nih.govnih.gov
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context. nih.gov Certain benzofuran derivatives have been found to induce autophagy-mediated cell death in cancer cells. nih.govnih.gov
A study focusing on 3-(benzofuran-2-ylmethyl)-1H-indole derivatives identified them as potent inducers of autophagy in cervical cancer cell lines (SiHa and C33a). nih.gov The induction of autophagy was confirmed by key molecular markers: the progressive conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the downregulation of the p62/sequestosome-1 protein, which is degraded during the autophagic process. nih.gov This suggests that for some derivatives, cytotoxicity is a direct result of effectively inducing a lethal level of autophagy. nih.gov
The microtubule network is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division, making it a key target for anticancer drugs. nih.gov Several derivatives of this compound have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.netmdpi.com
Research has identified tubulin as a direct molecular target for some of the most active bromoalkyl and bromoacetyl derivatives of benzofuran. nih.govmdpi.com These compounds disrupt the formation of microtubules, which in turn leads to the disruption of mitotic spindle formation, G2/M cell cycle arrest, and ultimately, apoptosis. nih.gov A molecular docking study of a 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivative showed that it fits well into the colchicine (B1669291) binding site of tubulin, a known mechanism for tubulin polymerization inhibitors. nih.gov This anti-tubulin/anti-mitotic activity is a significant contributor to the potent anticancer effects observed for this class of compounds. nih.gov
Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further increases in oxidative stress. nih.gov Many this compound derivatives leverage this vulnerability by acting as pro-oxidative agents, increasing intracellular ROS levels and inducing cell death. nih.govmdpi.comresearchgate.netmdpi.com
Studies have demonstrated that active benzofuran derivatives increase ROS levels in K562 cancer cells in a time-dependent manner. nih.govresearchgate.net This elevated ROS concentration can cause damage to cellular components, induce mitochondrial membrane depolarization, and facilitate the release of pro-apoptotic molecules like cytochrome c, thereby triggering the intrinsic apoptotic pathway. nih.govmdpi.com The benzofuran derivative BL-038 was also shown to induce ROS production in human chondrosarcoma cells. mdpi.com By manipulating ROS levels, these compounds disrupt the delicate redox balance in cancer cells, pushing them past a cytotoxic threshold and leading to cell death. nih.govnih.gov
Elucidation of Antimicrobial (Antibacterial and Antifungal) Action Mechanisms
In addition to their anticancer properties, derivatives of this compound have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. mdpi.comnih.govresearchgate.net The mechanisms underlying these activities are being actively investigated.
The primary mechanisms of action for antibacterial compounds often involve inhibiting cell wall synthesis, disrupting plasma membrane integrity, or interfering with nucleic acid and protein synthesis. mdpi.com For benzofuran derivatives, some evidence points towards disruption of the bacterial cell membrane. mdpi.com Studies on novel acetophenone (B1666503) derivatives containing a 1,3,4-thiadiazole-2-thioether moiety revealed that they can alter the permeability of the fungal cell membrane, affecting the growth of hyphae and leading to cell death. rsc.org
Several studies have evaluated the antimicrobial efficacy of specific benzofuran derivatives. One study found that compound 7 (a brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethanone) showed moderate activity against Gram-positive bacterial strains. researchgate.netmdpi.com Another investigation of 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives found that compound 9b was the most active against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Various derivatives have also demonstrated strong antifungal activity against Candida albicans. nih.govnih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for selected benzofuran derivatives against various microorganisms, highlighting their potential as antimicrobial agents.
| Compound | Microorganism | Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Compound 7 | Staphylococcus aureus | PCM 2054 | 16 | mdpi.com |
| Compound 7 | Bacillus subtilis | PCM 2021 | 32 | mdpi.com |
| Compound 7 | Bacillus cereus | PCM 2003 | 64 | mdpi.com |
| Compound 7 | Micrococcus luteus | PCM 1949 | 32 | mdpi.com |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) | Staphylococcus aureus | ATCC 6538 | Active | nih.govresearchgate.net |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (9b) | Escherichia coli | ATCC 25922 | Active | nih.govresearchgate.net |
| (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)ketoxime (Compound 2) | Candida albicans | ATCC 10231 | Strongly Active | nih.gov |
Inhibition of Microbial Growth and Viability
Derivatives of this compound have demonstrated notable activity in inhibiting the growth and viability of a range of microbial pathogens. The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Research has shown that certain benzofuran derivatives exhibit significant antibacterial and antifungal properties. For instance, a study on various benzofuran derivatives revealed that their inhibitory activity against Gram-negative bacteria was often more pronounced than against Gram-positive bacteria. nih.gov One derivative, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, was found to be particularly active against Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net Another study synthesized a series of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives and found that one of the compounds displayed moderate activity against Gram-positive strains, with MIC values ranging from 16 to 64 µg/mL. nih.govmdpi.com
The structural features of these derivatives play a crucial role in their antimicrobial potency. For example, the presence and position of substituents on the benzofuran ring can greatly influence the activity. nih.gov Hybrid molecules, such as those combining benzofuran and triazine moieties, have also been developed, with some showing promising antibacterial effects against both Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.gov
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 7 (a 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative) | Gram-positive strains | 16 - 64 | nih.gov, mdpi.com |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Staphylococcus aureus | 4 - 256 | researchgate.net |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Escherichia coli | 4 - 256 | researchgate.net |
| (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | Staphylococcus aureus | - | nih.gov |
| Various benzofuran-triazine hybrids | Bacillus subtilis | 32 - 125 | semanticscholar.org |
| Various benzofuran-triazine hybrids | Staphylococcus aureus | 32 - 125 | semanticscholar.org |
| Various benzofuran-triazine hybrids | Salmonella enteritidis | 32 - 125 | semanticscholar.org |
| Various benzofuran-triazine hybrids | Escherichia coli | 32 - 125 | semanticscholar.org |
Disruption of Bacterial and Fungal Cellular Processes
The antimicrobial action of this compound derivatives is attributed to their ability to disrupt essential cellular processes in bacteria and fungi. While the precise mechanisms for this specific class of compounds are still under investigation, studies on related benzofuran structures provide significant insights.
One proposed mechanism involves the generation of reactive oxygen species (ROS). An increase in ROS can lead to oxidative stress within the microbial cell, causing damage to vital components such as DNA, proteins, and lipids, ultimately leading to cell death. mdpi.com Some benzofuran derivatives have been shown to induce apoptosis-like cell death in cancer cells through ROS generation, a mechanism that could potentially be analogous in microbial cells. researchgate.net
Another potential target is the microbial cell membrane. The lipophilic nature of the benzofuran core could facilitate its interaction with and disruption of the cell membrane's integrity. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell lysis. nih.gov
Furthermore, some benzofuran derivatives may interfere with key metabolic pathways necessary for microbial survival. For example, the inhibition of enzymes involved in nutrient metabolism or cell wall synthesis can effectively halt microbial growth. youtube.com The ability of some derivatives to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, has been explored through in-silico studies, suggesting a potential mode of antibacterial action. semanticscholar.org
Resistance Mechanisms and Overcoming Strategies
The emergence of microbial resistance to antimicrobial agents is a significant challenge. Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, alteration of the drug's target site, and active efflux of the drug from the cell. youtube.com
For benzofuran derivatives, potential resistance mechanisms could involve:
Enzymatic Inactivation: Bacteria may produce enzymes that can modify or degrade the benzofuran structure, rendering it inactive. youtube.com
Target Modification: Mutations in the microbial enzymes or cellular structures that are the targets of the benzofuran derivatives can reduce the binding affinity of the compound, thereby diminishing its effect. youtube.com
Efflux Pumps: Bacteria can utilize membrane proteins known as efflux pumps to actively transport the benzofuran derivatives out of the cell, preventing them from reaching their intracellular targets at effective concentrations. nih.gov
Strategies to overcome such resistance are actively being researched. One approach is the development of hybrid molecules that combine the benzofuran scaffold with other pharmacophores. This can result in compounds with multiple modes of action, making it more difficult for microbes to develop resistance. semanticscholar.org Another strategy is the use of efflux pump inhibitors in combination with the antimicrobial agent to enhance its efficacy. nih.gov The continued synthesis of novel benzofuran derivatives with modified structures is also a key strategy to stay ahead of evolving resistance mechanisms.
Enzymatic Inhibition Studies and Modulatory Effects
Derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in various pathological conditions. These studies provide insights into their potential therapeutic applications beyond their antimicrobial properties.
α-Glucosidase Inhibition and Related Metabolic Pathways
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.govnih.gov This makes α-glucosidase inhibitors a valuable therapeutic target for managing type 2 diabetes. mdpi.com
Several derivatives of benzofuran have been evaluated for their α-glucosidase inhibitory activity. While specific data for this compound is limited, related benzofuran and other heterocyclic structures have shown significant inhibitory potential, often greater than the standard drug, acarbose. mdpi.comnih.gov For example, a series of 2,5-disubstituted furan (B31954) derivatives containing a 1,3-thiazole moiety demonstrated potent α-glucosidase inhibition with IC50 values in the micromolar range. nih.gov Kinetic studies of these inhibitors have revealed both competitive and non-competitive modes of action. nih.gov
The inhibition of α-glucosidase by these compounds directly impacts metabolic pathways by slowing the influx of glucose into the bloodstream after a meal. This helps in managing hyperglycemia, a hallmark of diabetes. nih.gov
| Compound Class/Derivative | α-Glucosidase IC50 (µM) | Inhibition Type | Reference |
| 2,5-disubstituted furan derivatives (general range) | 0.645 - 94.033 | Competitive/Non-competitive | nih.gov |
| Acarbose (standard) | ~58.8 - 452.243 | - | mdpi.com, nih.gov |
| Pyridazine-containing triazole derivatives (general range) | 1.7 - 86.5 | - | nih.gov |
| Thiourea derivatives of 3-aminopyridin-2(1H)-ones (best performer) | 9.77 | - | mdpi.com |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways. mdpi.com By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. mdpi.comnih.gov Inhibition of PTP1B is therefore considered a promising strategy for the treatment of type 2 diabetes and obesity. mdpi.comnih.gov
Arylbenzofuran derivatives have been identified as inhibitors of PTP1B. mdpi.com Studies on compounds isolated from Morus alba, which contain the 2-arylbenzofuran moiety, have demonstrated significant PTP1B inhibitory activity. mdpi.com For instance, mulberrofuran D2 showed potent inhibition with an IC50 value of 3.11 µM. mdpi.com Computational studies, including docking and molecular dynamics, have helped to elucidate the binding modes of these inhibitors, often revealing interactions with residues at a secondary, allosteric binding site, which is crucial for achieving selectivity. nih.gov
| 2-Arylbenzofuran Derivative | PTP1B IC50 (µM) | Reference |
| Mulberrofuran D2 (MD2) | 3.11 ± 0.10 | mdpi.com |
| Mulberrofuran D (MD) | 11.61 ± 0.19 | mdpi.com |
| Morusalfuran B (MB) | 12.00 ± 0.75 | mdpi.com |
| Sanggenofuran A (SA) | 31.85 ± 2.98 | mdpi.com |
| Mulberrofuran H (MH) | 53.47 ± 12.5 | mdpi.com |
| Ursolic Acid (Control) | 7.47 | mdpi.com |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.govresearchgate.net It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening. mdpi.com
Aurones, which are isomers of flavones and possess a Z-benzylidenebenzofuran-3(2H)-one structure, have been identified as potent tyrosinase inhibitors. nih.govresearchgate.net The inhibitory activity of these compounds is highly dependent on their substitution pattern. Derivatives with hydroxyl groups at the 4, 6, and 4' positions have shown significant tyrosinase inhibition. nih.govresearchgate.net For example, 4,6,4'-trihydroxyaurone was found to be a more effective inhibitor than kojic acid, a well-known tyrosinase inhibitor. nih.govresearchgate.net The mechanism of inhibition is thought to involve the chelation of the copper ions in the active site of the enzyme. nih.gov
| Aurone Derivative | Tyrosinase Inhibition (%) at 0.1 mM | Reference |
| 4,6,4'-trihydroxyaurone | 75 | nih.gov, researchgate.net |
| Kojic Acid (for comparison) | Inactive at 0.1 mM | nih.gov, researchgate.net |
Anti-inflammatory Pathways and Molecular Targets
Derivatives of the benzofuran scaffold, a core component of this compound, have demonstrated notable anti-inflammatory effects by modulating key biological pathways and molecular targets. Research indicates that the anti-inflammatory mechanism of certain benzofuran derivatives is linked to the inhibition of major signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com These pathways are crucial in regulating the expression of numerous pro-inflammatory genes and cytokines.
One significant mechanism involves the suppression of pro-inflammatory mediators. For instance, specific piperazine/benzofuran hybrids have been shown to down-regulate the secretion of nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophage cells. nih.govmdpi.com This is achieved by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov In vivo studies have further shown that these compounds can reduce the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in both serum and tissues, highlighting their potential to regulate inflammatory responses systemically. mdpi.com
The molecular targets for these anti-inflammatory actions are diverse. COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation, is a primary target. nih.gov By inhibiting COX-2, benzofuran derivatives can effectively reduce the production of these inflammatory mediators. Additionally, the transcription factor NF-κB, which acts as a central regulator of inflammation, is a key molecular target. nih.govmdpi.com By preventing the phosphorylation and subsequent activation of the p65 subunit of NF-κB, these compounds can block the transcription of a wide array of inflammatory genes.
| Derivative Class | Key Pathway Modulated | Molecular Targets Inhibited | Downregulated Mediators |
| Piperazine/Benzofuran Hybrids | NF-κB, MAPK | IKKα/IKKβ, p65, ERK, JNK, p38, COX-2 | NO, TNF-α, IL-6, IL-1β |
Antioxidant Activity Mechanisms
The antioxidant properties of this compound and its derivatives are primarily attributed to the presence of the hydroxyl (-OH) group on the benzofuran core, which enables them to neutralize free radicals. ontosight.aiontosight.ai The primary mechanisms through which these compounds exert their antioxidant effects are hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). rsc.org
In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components. The efficiency of this process is largely determined by the O–H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. rsc.org Computational studies on 2-phenylbenzofuran (B156813) derivatives have shown that in the gaseous phase, the HAT mechanism is the predominant pathway for antioxidant activity. rsc.org
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is more prevalent in polar solvents. rsc.org This pathway involves two steps: first, the antioxidant molecule loses a proton (deprotonation) to form an anion, and second, this anion transfers an electron to the free radical. The likelihood of this mechanism is related to the proton affinity (PA) of the compound. rsc.org
| Antioxidant Mechanism | Description | Key Influencing Factor | Environment |
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) | Predominantly non-polar environments (e.g., gaseous phase). rsc.org |
| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton and then transfers an electron to the free radical. | Proton Affinity (PA) | Predominantly polar solvents (e.g., water, methanol). rsc.org |
Neurological Target Interactions (e.g., Imidazoline (B1206853) I2 Receptor Ligand Binding)
Recent pharmacological research has identified the imidazoline I2 receptor (I2-IR) as a novel neurological target, and compounds featuring a benzofuran core have shown significant potential as ligands for this receptor. nih.govub.edu The modulation of I2-IR is being explored as a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease due to the neuroprotective roles associated with these receptors. nih.govresearchgate.net
A family of benzofuranyl-2-imidazoles has been developed and shown to exhibit high affinity for human brain I2-IR. nih.gov One such derivative, 2-(2-benzofuranyl)-2-imidazole (also known as LSL60101), has demonstrated neuroprotective effects in animal models. nih.gov Its activity includes reducing apoptosis (programmed cell death) and modulating oxidative stress in the hippocampus. nih.gov Another selective I2-IR ligand, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), has also been characterized as a high-affinity radioligand for these receptors and has been shown to provide neuroprotective benefits. ub.edunih.gov
The binding of these benzofuran derivatives to I2-IR can initiate downstream cellular effects that contribute to neuroprotection. While the precise signaling mechanisms of I2-IR are still being fully elucidated, evidence suggests their activation can interfere with apoptotic pathways and enhance cellular resilience against oxidative damage. nih.gov For example, treatment with LSL60101 led to a decrease in the pro-apoptotic FADD protein and a reduction in the expression of antioxidant enzymes in the hippocampus of a mouse model of Alzheimer's disease. nih.gov This indicates that benzofuran-based I2-IR ligands can influence key cellular processes related to neuron survival and stress response.
| Benzofuran Ligand | Receptor Target | Reported Affinity / Effect | Potential Neurological Outcome |
| 2-(2-benzofuranyl)-2-imidazole (LSL60101) | Imidazoline I2 Receptor (I2-IR) | Exhibits affinity for human brain I2-IR. nih.gov | Neuroprotection via reduced apoptosis and modulation of oxidative stress. nih.gov |
| 2-(2-benzofuranyl)-2-imidazoline (2-BFI) | Imidazoline I2 Receptor (I2-IR) | High-affinity and selective binding to I2-IR (KD1 = 0.27 nM in rabbit brain). nih.gov | Neuroprotective benefits against cerebral ischemia. ub.edu |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Hydroxybenzofuran 2 Yl Ethanone Analogs
Impact of Substituent Effects on Biological Efficacy and Selectivity
The introduction of various substituents onto the benzofuran (B130515) core significantly modulates the biological efficacy and selectivity of the resulting analogs. The nature, size, and electronic properties of these substituents play a pivotal role in their interaction with biological targets.
Research into 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives has shown that chemical modifications, such as the introduction of methoxy (B1213986) (–OCH₃), ethoxy (–OCH₂CH₃), and bromo (–Br) groups at different positions on the benzene (B151609) ring, have a profound impact on their cytotoxic activity. nih.gov These substitutions influence key properties like volume and lipophilicity, which are critical for biological activity. mdpi.com For instance, studies have identified that bromoalkyl and bromoacetyl derivatives of benzofurans tend to exhibit the highest cytotoxicity. nih.gov
Specifically, derivatives such as 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone and 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone have demonstrated selective cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes (HaCaT). acs.org This selectivity is a critical aspect of drug design, aiming to maximize therapeutic effects while minimizing harm to healthy tissues. nih.gov The presence of a bromomethyl group at position 3 combined with alkoxy groups on the benzene ring appears to be a key structural feature for this selective anticancer activity. These compounds were found to induce apoptosis in cancer cells and inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6). acs.org
The following table summarizes the cytotoxic activity of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone analogs against the K562 cancer cell line.
| Compound Name | Substituents | IC₅₀ (µM) against K562 cells |
|---|---|---|
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 5-OCH₃ | > 100 |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 4,6-di-OCH₃ | 31.2 ± 2.1 |
| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 4-OC₂H₅ | 41.4 ± 3.5 |
| 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 6-OC₂H₅ | > 100 |
Data sourced from studies on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, which serve as close structural analogs for understanding substituent effects. nih.gov
Positional Isomerism and Pharmacological Activity
The position of substituents on the benzofuran scaffold is as critical as their chemical nature in determining pharmacological activity. Even minor changes in the location of a functional group can lead to significant differences in biological response, highlighting the specific steric and electronic requirements of the target binding site.
This principle is clearly illustrated by the varying cytotoxicity of ethoxy-substituted benzofuran analogs. As shown in the table above, 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone (substituent at position 4) exhibits significant activity against K562 cells with an IC₅₀ value of 41.4 µM. In contrast, its positional isomer, 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone (substituent at position 6), is largely inactive (IC₅₀ > 100 µM). nih.gov This demonstrates that the arrangement of substituents on the aromatic ring directly influences the molecule's ability to interact effectively with its biological target. nih.gov
Similarly, the placement of methoxy groups has been shown to be crucial. The presence of two methoxy groups at positions 4 and 6 results in a potent derivative, whereas a single methoxy group at position 5 leads to a loss of activity. nih.gov These findings underscore the importance of positional isomerism in SAR studies and guide the strategic placement of functional groups to optimize the desired pharmacological effect.
Stereochemical Influences on Molecular Recognition and Biological Response
Stereochemistry plays a fundamental role in molecular recognition, as biological systems such as enzymes and receptors are inherently chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and efficacy. For benzofuran derivatives containing chiral centers, the individual enantiomers can exhibit markedly different pharmacological activities.
While specific stereochemical studies on 1-(3-hydroxybenzofuran-2-yl)ethanone are not extensively detailed in the available literature, the principle's importance is well-established for the broader benzofuran class. For instance, studies on other bioactive benzofurans have shown that a single enantiomer can be significantly more potent than its racemic mixture. In one case, the (+) enantiomer of a benzofuran derivative was found to be 10 times more active than the racemate, indicating a strong stereoselective preference by its biological target. nih.gov This highlights that one enantiomer may fit optimally into a binding site, while the other may bind weakly or not at all.
Furthermore, the natural antibiotic usnic acid, which contains a dibenzofuran (B1670420) core, exists as (+) and (−) enantiomers, both of which are reported to be effective against various Gram-positive bacterial strains. nih.gov The development of synthetic methods that allow for the creation of chiral 2-substituted benzofurans without racemization is a key area of research, as it enables the systematic evaluation of individual stereoisomers and the identification of the more active and selective enantiomer for therapeutic development. organic-chemistry.org
Computational Approaches to SAR/SPR Elucidation (e.g., 3D-QSAR)
Computational chemistry provides powerful tools for elucidating the complex relationships between a molecule's structure and its activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a particularly valuable technique used to understand and predict the biological activity of compounds like benzofuran analogs. nih.gov
3D-QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric, electrostatic, and hydrophobic fields. scispace.com For example, a 3D-QSAR study on novel dibenzofuran derivatives synthesized as potential inhibitors of the PTP-MEG2 enzyme generated a pharmacophore model to explain their structure-activity relationships. nih.govorganic-chemistry.org This model identified key features essential for binding to the target protein, including one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features. nih.govorganic-chemistry.org Such models provide a quantitative framework for understanding how structural modifications affect inhibitory activity.
These computational approaches allow researchers to:
Identify the key structural features required for biological activity.
Predict the activity of newly designed, unsynthesized compounds. nih.gov
Provide insights into the binding mode of ligands at their target site.
Guide the rational design of more potent and selective analogs.
By integrating computational modeling with experimental synthesis and testing, the process of lead optimization in drug discovery can be significantly accelerated. nih.gov
Design Principles for Optimized Benzofuran-Based Bioactive Scaffolds
Based on extensive SAR and SPR studies, a set of design principles has emerged for creating optimized benzofuran-based bioactive scaffolds. These principles integrate findings from substituent effects, positional isomerism, stereochemistry, and computational modeling to guide the rational design of new therapeutic agents. rsc.org
Key design principles include:
Strategic Substitution: The type and position of substituents are paramount. Earlier SAR studies on benzofurans identified that substitutions at the C-2 position were often crucial for cytotoxic activity. nih.gov More recent work highlights the importance of specific functional groups, such as a bromomethyl group at C-3 and alkoxy groups on the benzene ring, for achieving selective anticancer effects. nih.gov
Exploitation of Stereochemistry: When chiral centers are present, the synthesis and evaluation of individual enantiomers are essential. Identifying the more potent stereoisomer can lead to drugs with improved efficacy and a better therapeutic index. nih.gov
Computational and Structure-Based Design: The use of 3D-QSAR and molecular docking can provide invaluable insights into the specific interactions between the benzofuran scaffold and its biological target. nih.govorganic-chemistry.org These computational tools help validate experimental findings and provide a predictive framework for designing novel compounds with enhanced potency and specificity. nih.govorganic-chemistry.org
By adhering to these principles, medicinal chemists can more effectively navigate the chemical space around the benzofuran core to develop optimized scaffolds for a variety of therapeutic applications, from anticancer to antimicrobial agents. mdpi.comnih.gov
Natural Occurrence and Biosynthetic Pathways of Hydroxybenzofuran 2 Yl Ethanones
Proposed Biosynthetic Routes for Benzofuran (B130515) Derivatives
The biosynthesis of benzofuran derivatives in plants is a complex process that is not yet fully elucidated for all structural variations. However, general pathways have been proposed based on the structures of isolated natural products. For benzofuran derivatives found in the Asteraceae family, a common hypothesis involves the shikimate pathway, leading to phenylpropanoid precursors.
A plausible biosynthetic route for a compound like 1-(3-Hydroxybenzofuran-2-yl)ethanone could be theorized based on known biochemical transformations. The formation of the benzofuran ring system is often postulated to occur through the cyclization of a precursor derived from an ortho-hydroxylated cinnamic acid derivative or a related phenolic compound.
For 3-acylbenzofurans, one proposed mechanism involves the rearrangement of 2-hydroxychalcones. While this has been explored more extensively in synthetic chemistry, similar enzymatic transformations could occur in vivo. A potential pathway to this compound might involve the following key steps:
Formation of a Phenylpropanoid Precursor: Starting from phenylalanine or tyrosine, a series of enzymatic reactions would lead to a substituted cinnamic acid or a related phenolic precursor.
Introduction of the Acetyl Group: An acetyl-CoA dependent acylation of the phenolic precursor could introduce the ethanone (B97240) moiety.
Cyclization and Hydroxylation: The critical steps would involve the cyclization to form the furan (B31954) ring fused to the benzene (B151609) ring. Subsequent or concurrent hydroxylation at the C-3 position would yield the final structure. The precise sequence and enzymatic control of these steps would determine the final substitution pattern of the benzofuran core.
It is important to note that this is a generalized and proposed pathway, as the specific biosynthetic route to this compound has not been experimentally verified due to the compound's apparent absence as a known natural product.
Chemotaxonomic Significance of this compound Related Compounds
Chemotaxonomy utilizes the distribution of chemical compounds in various organisms to understand their evolutionary relationships. Benzofurans have proven to be significant chemotaxonomic markers, particularly within the Asteraceae family. The structural diversity of benzofurans, including variations in hydroxylation, methylation, and acylation patterns on the benzofuran nucleus, can be characteristic of specific genera or even species.
The presence of complex benzofuran derivatives, including oligomers, in plants like Eupatorium heterophyllum highlights the chemical diversity within this genus and its potential for chemotaxonomic classification. The specific substitution patterns of these compounds can help to differentiate between closely related species.
While this compound itself has not been used for chemotaxonomic purposes due to its unconfirmed natural occurrence, the presence of structurally related 2-acetylbenzofurans and hydroxylated benzofurans in certain plant taxa is of chemotaxonomic importance. For example, the profile of benzofuran derivatives in different Senecio species can provide insights into their phylogenetic relationships. Should this compound be isolated from a natural source in the future, its presence could serve as a valuable marker for the chemotaxonomic characterization of that species and its relatives.
Emerging Research Frontiers and Future Directions
Integration of Artificial Intelligence and Machine Learning in Benzofuran (B130515) Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict outcomes, and accelerate research cycles, a paradigm shift from traditional trial-and-error methods. nih.gov
In the context of benzofuran research, AI and ML can be applied in several key areas:
Reaction Prediction and Synthesis Design: AI algorithms can predict the outcomes of complex chemical reactions with high accuracy, outperforming human chemists, and can suggest viable synthetic pathways for target molecules like derivatives of 1-(3-Hydroxybenzofuran-2-yl)ethanone. cam.ac.uk This technology acts as a "GPS for chemistry," providing a blueprint that can significantly reduce the time and cost associated with preclinical drug discovery. cam.ac.uk
Virtual Screening and Target Identification: Machine learning models can screen vast virtual libraries of compounds to identify potential drug candidates and predict their biological activities or toxicity. nih.gov This data-driven approach can help identify novel biological targets for benzofuran derivatives and repurpose existing compounds for new therapeutic applications. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Analysis: By analyzing complex datasets, AI can uncover hidden patterns in the relationship between the chemical structure of benzofuran derivatives and their biological activity, aiding in the design of more potent and selective compounds. nih.gov
Novel Synthetic Methodologies for Complex Benzofuran Structures
The development of efficient and versatile synthetic methods is crucial for exploring the chemical space of benzofurans. Recent years have seen a surge in innovative strategies that allow for the creation of highly complex and functionalized benzofuran structures from simple starting materials. medium.comnih.gov These advanced methodologies overcome challenges such as controlling regioselectivity and offer efficient pathways to novel derivatives.
Key emerging synthetic approaches include:
| Methodology | Description | Catalysts/Reagents | Significance |
| Transition Metal-Catalyzed Reactions | Powerful tools for forming complex benzofuran structures through cross-coupling and cyclization reactions. This includes Sonogashira coupling followed by intramolecular cyclization. nih.gov | Palladium (Pd), Copper (Cu), Rhodium (Rh), Ruthenium (Ru), Nickel (Ni). nih.gov | High efficiency, broad substrate scope, and tolerance of various functional groups. divyarasayan.org |
| C-H Activation | Allows for the direct functionalization of the benzofuran ring, avoiding the need for pre-functionalized starting materials. | Transition metal catalysts. | Offers a more atom-economical and efficient route to substituted benzofurans. |
| Multicomponent Reactions | Enables the synthesis of complex benzofurans in a single step from three or more starting materials. | Various catalysts. | Increases efficiency and reduces waste by combining multiple steps. |
| Visible-Light-Mediated Catalysis | Utilizes visible light to promote organic reactions, offering a green and sustainable approach to synthesis. nih.gov | Photoredox catalysts. | Provides access to unique reaction pathways under mild conditions. |
| [3+2] Annulation | A one-step synthesis of benzofurans from readily available phenols and unactivated alkynes, a previously elusive transformation. nih.gov | Palladium (Pd) catalysts. | Overcomes limitations of previous methods to create polysubstituted benzofurans. |
These novel methods provide chemists with a robust toolkit for synthesizing a diverse library of derivatives based on the this compound scaffold for biological evaluation.
Exploration of New Biological Targets and Therapeutic Areas
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comrsc.org Research is continuously identifying new biological targets and expanding the potential therapeutic applications for this class of compounds.
Current and Emerging Therapeutic Areas:
Oncology: Benzofuran derivatives have shown significant potential as anticancer agents. researchgate.netnih.gov They have been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tubulin polymerization (disrupting cell division), and target critical signaling pathways. mdpi.comresearchgate.net For instance, certain derivatives act as dual inhibitors of PI3K and VEGFR-2, key targets in cancer therapy. nih.gov The exploration of this compound derivatives could lead to novel agents for various cancers, including leukemia and breast cancer. mdpi.comox.ac.uk
Neurodegenerative Diseases: The benzofuran scaffold is being investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. nih.gov The complexity of such diseases necessitates treatments that can modulate multiple pathogenic events, a role for which benzofurans are well-suited. researchgate.net
Infectious Diseases: The antibacterial and antifungal activities of benzofurans continue to be an active area of research, offering potential solutions to the challenge of antimicrobial resistance. nih.gov
Table of Biological Targets for Benzofuran Scaffolds
| Target Class | Specific Target | Therapeutic Area |
|---|---|---|
| Structural Proteins | Tubulin | Cancer |
| Enzymes (Kinases) | PI3K, VEGFR-2 | Cancer |
| Apoptosis Pathway | Caspases | Cancer |
Future studies on this compound will likely involve screening against a wider array of biological targets to uncover new therapeutic opportunities.
Advanced Spectroscopic Probes and Imaging Techniques for Benzofuran Derivatives
The inherent fluorescent properties of the benzofuran ring system make its derivatives excellent candidates for development as advanced spectroscopic probes and imaging agents. nih.govrsc.org These tools are invaluable for studying biological processes at the molecular level.
Researchers are actively modulating the structure of benzofuran derivatives to fine-tune their optical properties, such as absorption and fluorescence wavelengths, quantum yields, and solvatochromic behavior (color change in different solvents). nih.govcdnsciencepub.com This allows for the creation of tailored probes for specific applications. For example, benzofuran derivatives have been used to study interactions with proteins like bovine serum albumin (BSA) and have potential applications in cellular biology. cdnsciencepub.comresearchgate.net
The structure of this compound, with its hydroxyl and acetyl functional groups, provides reactive handles for conjugation to other molecules or for modulation of its electronic properties. This makes it a promising starting point for designing novel fluorescent probes to visualize specific cellular components or detect changes in the cellular microenvironment.
Design of Multi-Target Benzofuran-Based Agents
Complex diseases like cancer and Alzheimer's are multifactorial, involving multiple pathological pathways. nih.govresearchgate.net This complexity often limits the efficacy of drugs that act on a single target. Consequently, there is a growing interest in designing multi-target agents that can modulate several disease-related targets simultaneously. frontiersin.org
The benzofuran scaffold is an ideal framework for developing such multi-target drugs. nih.gov Its chemical versatility allows for the incorporation of different pharmacophores, enabling a single molecule to interact with multiple biological targets. This approach is being actively pursued in Alzheimer's research, where the goal is to discover compounds with multi-target neuroactivity. nih.gov Similarly, in oncology, benzofuran hybrids are being designed to hit multiple cancer-related targets, such as the dual PI3K/VEGFR-2 inhibitors. nih.gov
Future research will likely focus on using this compound as a core structure to design and synthesize novel multi-target agents. By strategically modifying its structure, researchers aim to create next-generation therapeutics with enhanced efficacy for treating complex diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Hydroxybenzofuran-2-yl)ethanone?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using hydroxy-protected benzofuran derivatives. For example, phenol derivatives can react with chloroacetone and acetyl chloride in a cyclocondensation reaction to form the benzofuran core, followed by deprotection to introduce the hydroxyl group . Alternative routes involve Claisen-Schmidt condensation, as seen in analogous systems, where 2,4-dihydroxyacetophenone reacts with aldehydes in ethanol under acidic conditions (e.g., thionyl chloride) to form chalcone derivatives .
- Key Considerations : Protect the hydroxyl group during acylation to prevent side reactions. Optimize catalyst (e.g., AlCl₃) concentration and reaction temperature for yield improvement.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Expect peaks at ~1670 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (O-H stretch). Compare with NIST data for 1-(3-hydroxyphenyl)ethanone, which shows similar functional groups .
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular weight (e.g., 176.17 g/mol for C₁₀H₈O₃). Fragmentation patterns may include loss of CO (28 amu) or hydroxyl groups (17 amu) .
- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons. The acetyl group (CH₃CO) typically appears as a singlet at ~2.5 ppm in ¹H NMR .
Q. What stability considerations are critical for handling this compound?
- Methodology :
- Thermal Stability : Monitor decomposition via TGA/DSC. Similar benzofuran derivatives show stability up to 150°C, but the hydroxyl group may reduce thermal resistance .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the benzofuran ring .
- Hydrolytic Stability : Avoid prolonged exposure to aqueous acidic/basic conditions, which may cleave the acetyl group .
Advanced Research Questions
Q. What reaction mechanisms dominate the functionalization of this compound?
- Methodology :
- Electrophilic Substitution : The hydroxyl group directs electrophiles to the ortho/para positions. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol, while NaBH₄ selectively reduces α,β-unsaturated ketones if present .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids can modify the benzofuran ring using Pd catalysts .
Q. How can computational studies predict the reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic Fukui indices, identifying reactive sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., ethanol/water mixtures) to assess solubility and aggregation tendencies .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize bioactivity .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodology :
- Multi-Technique Validation : Cross-reference IR, NMR, and HRMS data. For example, a discrepancy in carbonyl peak position may indicate tautomerism or hydrogen bonding .
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track ketone reactivity in complex mixtures .
- Crystallography : Obtain single-crystal X-ray structures to confirm regiochemistry and hydrogen-bonding networks .
Q. What structure-activity relationships (SARs) are hypothesized for this compound in biological systems?
- Methodology :
- Bioisosteric Replacement : Substitute the hydroxyl group with methoxy or fluorine to assess antibacterial activity changes .
- Pharmacophore Modeling : Identify essential motifs (e.g., acetyl group, benzofuran ring) for antioxidant or anti-inflammatory activity using QSAR tools .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and compare with analogs lacking the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
